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molecular formula C4H8N6 B8771615 Pyrazine-2,3,5,6-tetraamine

Pyrazine-2,3,5,6-tetraamine

Cat. No. B8771615
M. Wt: 140.15 g/mol
InChI Key: BLFHNSQIZCUTLB-UHFFFAOYSA-N
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Patent
US08993713B1

Procedure details

2,6-Diamino 3,5-dinitro pyrazine (150 g, 75 mmol), 5% palladium on carbon (2.0 g) and deoxygenated water (200 mL) was added to a parr shaker and charged with 50 psi of hydrogen and allowed to shake at room temperature tor 24 hours. The reaction mixture was added to deoxygenated boiling water (750 mL) and filtered hot. The filtrate was allowed to cool to room temperature and the resulting solid was recrystallized from concentrated HCl (16.1 g, 80.1%). Crystal exists as a trihydrogen chloride mono hydrate system.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[N:6][C:5]([N+:11]([O-])=O)=[C:4]([NH2:14])[N:3]=1.[H][H]>[Pd].O>[NH2:1][C:2]1[C:7]([NH2:8])=[N:6][C:5]([NH2:11])=[C:4]([NH2:14])[N:3]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a parr shaker
CUSTOM
Type
CUSTOM
Details
to shake at room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was added
CUSTOM
Type
CUSTOM
Details
to deoxygenated
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from concentrated HCl (16.1 g, 80.1%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=NC(=C(N=C1N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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